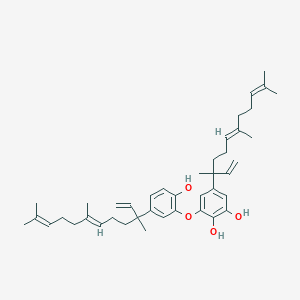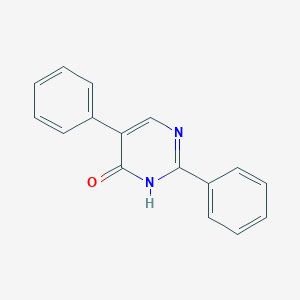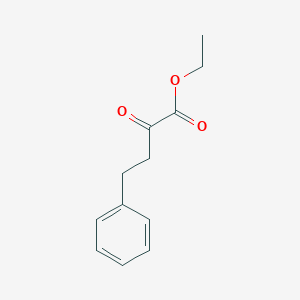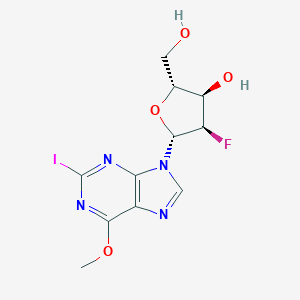
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine, commonly known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. FIAU is structurally similar to natural nucleosides and can be incorporated into DNA and RNA during replication, leading to a range of biochemical and physiological effects.
作用機序
The mechanism of action of FIAU involves its incorporation into DNA and RNA during replication. Once incorporated, FIAU can cause DNA damage and cell death through a variety of mechanisms, including the induction of apoptosis and the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
FIAU has a range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of apoptosis. These effects are dependent on the concentration of FIAU and the specific cell type in which it is used.
実験室実験の利点と制限
One of the main advantages of FIAU is its ability to selectively target cancer cells that express TK. This allows for targeted destruction of cancer cells, while leaving healthy cells intact. However, FIAU also has limitations, including its potential toxicity at high concentrations and its limited effectiveness in certain types of cancer cells.
将来の方向性
There are several future directions for research on FIAU, including the development of new synthetic methods for its production, the optimization of its use in gene therapy and cancer research, and the exploration of its potential use in other areas of scientific research, such as viral imaging and drug discovery. Additionally, further research is needed to better understand the biochemical and physiological effects of FIAU, as well as its potential limitations and side effects.
合成法
The synthesis of FIAU involves several steps, including the conversion of ribose to 2-deoxyribose, the introduction of a fluorine atom at the C-2 position, and the addition of an iodine atom at the C-2 position of the purine ring. The final product is obtained through methylation of the hydroxyl group at the C-6 position of the purine ring.
科学的研究の応用
FIAU has been used in a wide range of scientific research applications, including gene therapy, cancer research, and viral imaging. In gene therapy, FIAU is used as a prodrug that is selectively activated by the enzyme thymidine kinase (TK), which is expressed in certain types of cancer cells. Once activated, FIAU can cause DNA damage and cell death, leading to the destruction of cancer cells.
In cancer research, FIAU is used as a tracer to monitor the activity of TK in vivo. This allows researchers to track the growth and spread of cancer cells, as well as the effectiveness of various treatments. FIAU has also been used in viral imaging, where it is incorporated into the DNA of viruses and used to track their movement and replication within living cells.
特性
CAS番号 |
150863-85-7 |
|---|---|
製品名 |
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine |
分子式 |
C11H12FIN4O4 |
分子量 |
410.14 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(2-iodo-6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H12FIN4O4/c1-20-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7-,10-/m1/s1 |
InChIキー |
RZNPNDVANHIBAN-QYYRPYCUSA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)I |
SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I |
その他のCAS番号 |
150863-85-7 |
同義語 |
9-(2-deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine 9-DFR-2-I-6-MP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




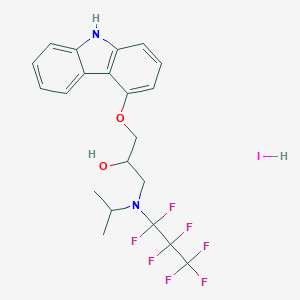
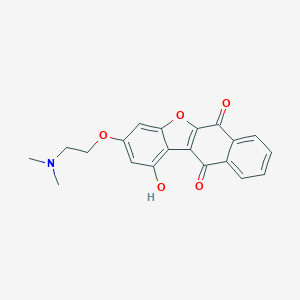

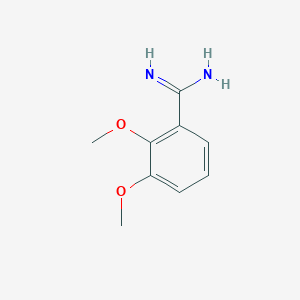

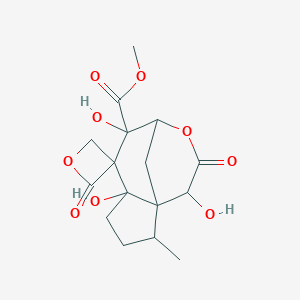

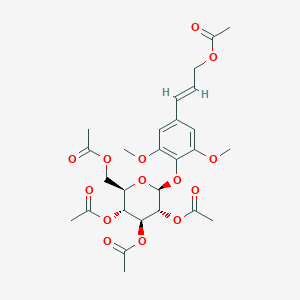
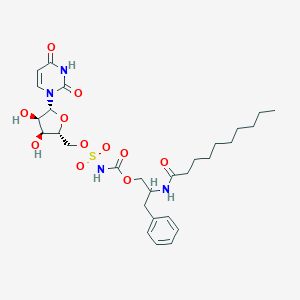
silane](/img/structure/B114667.png)
